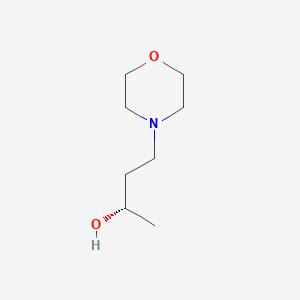
(S)-4-Morpholinobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Morpholinobutan-2-ol is a chiral compound with a morpholine ring attached to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Morpholinobutan-2-ol typically involves the reaction of morpholine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with (S)-2-chlorobutan-1-ol under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Morpholinobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products:
Oxidation: Formation of 4-morpholinobutan-2-one.
Reduction: Formation of various butanol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
(S)-4-Morpholinobutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Acts as a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceutical agents due to its chiral nature.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (S)-4-Morpholinobutan-2-ol involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s chiral center allows it to interact selectively with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
®-4-Morpholinobutan-2-ol: The enantiomer of (S)-4-Morpholinobutan-2-ol with similar chemical properties but different biological activity.
4-Morpholinobutan-1-ol: A structural isomer with the hydroxyl group at a different position.
4-Morpholinobutan-2-one: An oxidized derivative with a ketone group.
Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and in the development of chiral drugs. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(2S)-4-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3/t8-/m0/s1 |
Clé InChI |
RHBZAIRQNOBTNS-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CCN1CCOCC1)O |
SMILES canonique |
CC(CCN1CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


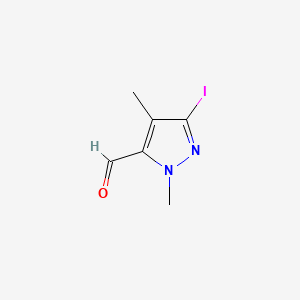
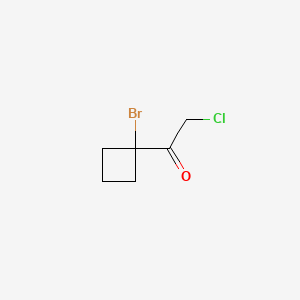
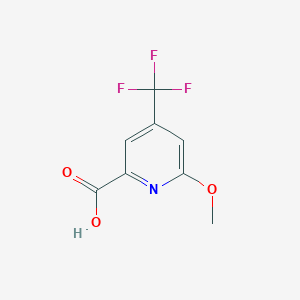
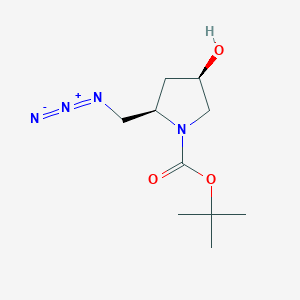
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
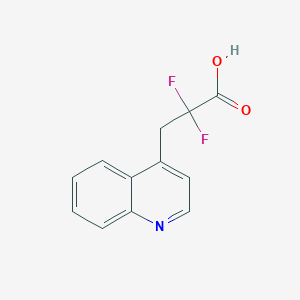
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
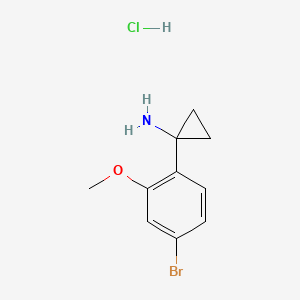
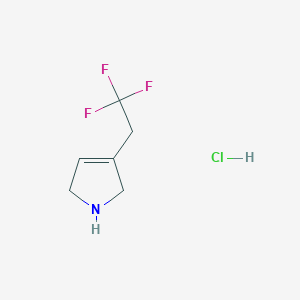
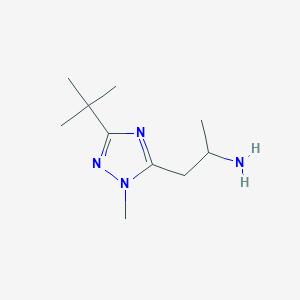
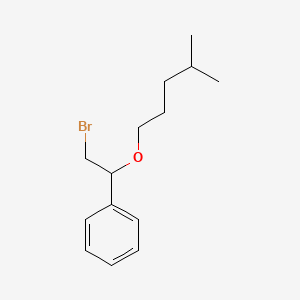

![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
